molecular formula C10H13Cl B1626084 1-(Chloromethyl)-3-(propan-2-yl)benzene CAS No. 74705-35-4

1-(Chloromethyl)-3-(propan-2-yl)benzene

Cat. No. B1626084
CAS RN: 74705-35-4
M. Wt: 168.66 g/mol
InChI Key: OCFXNUNCMJFLML-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(propan-2-yl)benzene, also known as Cumyl chloride, is an organic compound that belongs to the class of benzene derivatives. It is widely used in scientific research as a reagent in the synthesis of various organic compounds. This compound has a unique structure that makes it useful in many chemical reactions, including Friedel-Crafts acylation and alkylation.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(propan-2-yl)benzene involves the reaction of the compound with a nucleophile, such as an alcohol or an amine. The reaction results in the formation of a new carbon-carbon or carbon-nitrogen bond, which is useful in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(Chloromethyl)-3-(propan-2-yl)benzene. However, it is known that this compound can be toxic and harmful to human health if ingested or inhaled. Therefore, it is important to handle this compound with care and follow proper safety protocols.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Chloromethyl)-3-(propan-2-yl)benzene in lab experiments is its ability to react with a wide range of nucleophiles, making it useful in the synthesis of various organic compounds. However, the compound can be hazardous and requires proper handling and disposal procedures to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for the research and application of 1-(Chloromethyl)-3-(propan-2-yl)benzene. One area of interest is the development of new and more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Additionally, the compound's potential use in the production of new drugs and materials is an area of ongoing research. Further studies are needed to understand the compound's toxicity and environmental impact and to develop safer handling and disposal protocols.

Scientific Research Applications

1-(Chloromethyl)-3-(propan-2-yl)benzene is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry to synthesize drugs, such as analgesics, antihistamines, and anti-inflammatory agents. Additionally, it is also used in the production of fragrances, dyes, and polymers.

properties

IUPAC Name

1-(chloromethyl)-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFXNUNCMJFLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505346
Record name 1-(Chloromethyl)-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(propan-2-yl)benzene

CAS RN

74705-35-4
Record name 1-(Chloromethyl)-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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